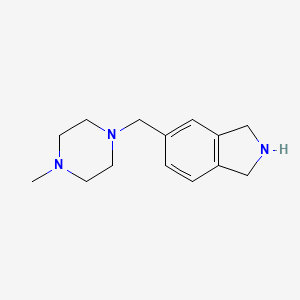

5-((4-Methylpiperazin-1-YL)methyl)isoindoline

Overview

Description

5-((4-Methylpiperazin-1-YL)methyl)isoindoline is a chemical compound with the molecular formula C14H21N3 It is characterized by the presence of an isoindoline core structure substituted with a 4-methylpiperazin-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Methylpiperazin-1-YL)methyl)isoindoline typically involves the reaction of isoindoline derivatives with 4-methylpiperazine. One common method involves the use of N-BOC-5-formylisoindoline as a starting material, which reacts with 1-methylpiperazine under specific conditions to yield the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

5-((4-Methylpiperazin-1-YL)methyl)isoindoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized isoindoline derivatives, while substitution reactions can produce a variety of substituted isoindoline compounds.

Scientific Research Applications

5-((4-Methylpiperazin-1-YL)methyl)isoindoline has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a building block for drug development.

Biological Research: It is used in biological studies to investigate its effects on various biological pathways and targets.

Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-((4-Methylpiperazin-1-YL)methyl)isoindoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

N-isoindoline-1,3-dione: This compound shares the isoindoline core structure but differs in its functional groups and reactivity.

Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, have similar structural features but distinct biological activities.

Uniqueness

5-((4-Methylpiperazin-1-YL)methyl)isoindoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the isoindoline core with the 4-methylpiperazin-1-ylmethyl group makes it a valuable compound for various research applications.

Biological Activity

5-((4-Methylpiperazin-1-YL)methyl)isoindoline is a compound that has gained attention in medicinal chemistry due to its unique isoindoline core structure and the presence of a 4-methylpiperazine substituent. This compound's molecular formula is C₁₄H₂₁N₃, and it exhibits a range of biological activities that may have significant therapeutic implications.

Chemical Structure and Synthesis

The structure of this compound is characterized by its isoindoline framework, which is known for its potential biological activities. The synthesis of this compound can be achieved through various methods, allowing for modifications that enhance its biological efficacy or pharmacokinetic properties.

Biological Activities

Research has indicated that this compound possesses several biological activities , including:

- Anticancer Properties : The compound has been investigated for its potential as an anticancer agent, particularly in targeting the epidermal growth factor receptor (EGFR), which is a critical player in tumor growth and proliferation .

- Enzyme Inhibition : It has shown promise as an inhibitor of lipoxygenase and xanthine oxidase, enzymes involved in inflammatory processes. In vitro studies revealed that it inhibited lipoxygenase with a half-maximal inhibitory concentration (IC50) comparable to established inhibitors .

- Antimicrobial Activity : Preliminary investigations suggest that the compound may exhibit antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds. The following table summarizes some related compounds and their notable features:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(2-(4-(Substitutedbenzyl)piperazin-1-yl)acetyl)indoline | Contains piperazine and indole structures | Notable for acetylation at the indole position |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl) ethyl)isoindoline | Similar isoindoline core with chlorobenzyl | Exhibits high acetylcholinesterase inhibition |

| N-(2-(1H-indol-3-yl)ethyl)-5,5,8,8-tetramethyl... | Indole derivative with piperazine substitution | Known for significant anti-inflammatory effects |

This table highlights the diversity within isoindoline derivatives while emphasizing the distinct biological profile of this compound.

Case Studies

Several studies have focused on the biological activity of this compound:

- In Vitro Studies : One notable study evaluated the inhibitory effects of this compound on lipoxygenase and xanthine oxidase. The results indicated effective inhibition with IC50 values of 219.13 µM and 102.34 µM respectively, showcasing its potential as an anti-inflammatory agent .

- In Silico Studies : Computational modeling has been employed to predict the binding interactions between this compound and various biological targets. These studies support the notion that structural modifications can enhance its binding affinity and overall efficacy against specific enzymes .

The mechanism by which this compound exerts its biological effects involves interactions with key molecular targets. For instance, it may inhibit specific enzymes involved in inflammatory pathways or alter receptor signaling associated with cancer progression.

Properties

IUPAC Name |

5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3/c1-16-4-6-17(7-5-16)11-12-2-3-13-9-15-10-14(13)8-12/h2-3,8,15H,4-7,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRYCDLRMCRIXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC3=C(CNC3)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.